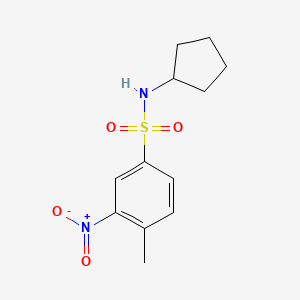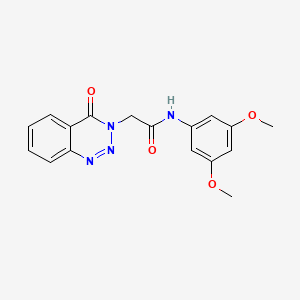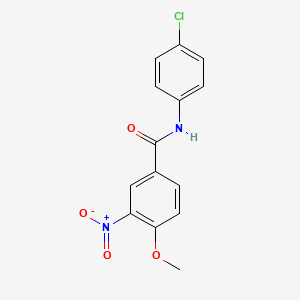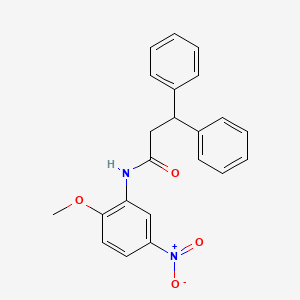![molecular formula C19H19N7O2 B11022080 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B11022080.png)
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a complex organic compound featuring multiple heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multi-step organic synthesis. The process begins with the formation of the pyrido[2,1-c][1,2,4]triazinone core, followed by the introduction of the triazolo[4,3-a]pyridine moiety. Key steps include:
Formation of the Pyrido[2,1-c][1,2,4]triazinone Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Attachment of the Triazolo[4,3-a]pyridine Moiety: This step often employs coupling reactions facilitated by catalysts such as palladium or copper.
Final Amidation: The propanamide group is introduced through amidation reactions, typically using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
化学反応の分析
Types of Reactions
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems in various chemical reactions.
Biology and Medicine
In biological and medicinal research, 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of cancers and other diseases where kinase activity is dysregulated .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, particularly those targeting specific kinases involved in disease pathways.
作用機序
The mechanism of action of this compound involves its interaction with kinase enzymes. It binds to the active site of the kinase, inhibiting its activity. This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that promote cell proliferation and survival, which is particularly beneficial in cancer treatment .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature triazole and pyrazine rings and are studied for their kinase inhibitory activity.
Pyridazinone Derivatives: Compounds with a pyridazinone core are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness
What sets 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide apart is its unique combination of heterocyclic structures, which may confer distinct binding properties and biological activities compared to other similar compounds .
特性
分子式 |
C19H19N7O2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide |
InChI |
InChI=1S/C19H19N7O2/c27-18(10-9-14-19(28)26-13-4-2-7-17(26)22-21-14)20-11-5-8-16-24-23-15-6-1-3-12-25(15)16/h1-4,6-7,12-13H,5,8-11H2,(H,20,27) |
InChIキー |
ILAFRGWKUVTUJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11021998.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B11022005.png)


![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine](/img/structure/B11022034.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)butanamide](/img/structure/B11022044.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide](/img/structure/B11022047.png)
![Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate](/img/structure/B11022048.png)



![N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11022074.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11022078.png)
